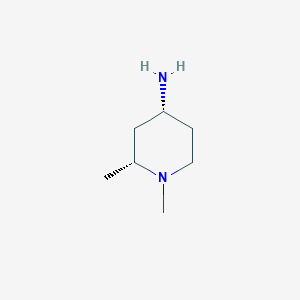
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, with two chiral centers, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine typically involves the selective reduction of a precursor compound. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the piperidine ring structure. The final steps involve selective carbonyl reduction and nucleophilic substitution to introduce the methyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and environmentally friendly processes. The goal is to achieve high purity and yield while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of O-GlcNAcase (OGA), an enzyme involved in the regulation of protein glycosylation. By inhibiting OGA, the compound can modulate the levels of O-GlcNAc-modified proteins, which play a role in various cellular processes, including signal transduction and transcription .
Comparación Con Compuestos Similares
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
Rel-(2R,4R)-LY3372689: This compound is also an O-GlcNAcase inhibitor and has similar applications in the study of neurodegenerative diseases.
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid: This compound shares a similar piperidine ring structure but differs in its functional groups and specific applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two methyl groups at the 1 and 2 positions, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
(2R,4R)-1,2-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
BVVHNDKLDKPYCI-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CCN1C)N |
SMILES canónico |
CC1CC(CCN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


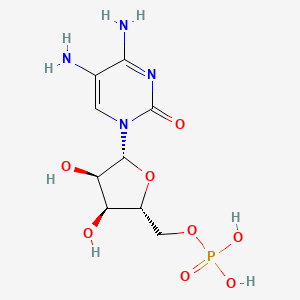

![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
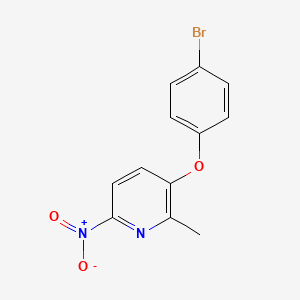
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
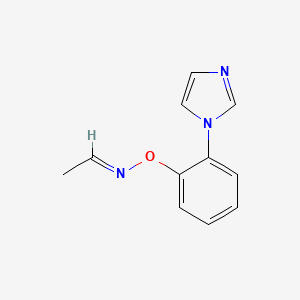

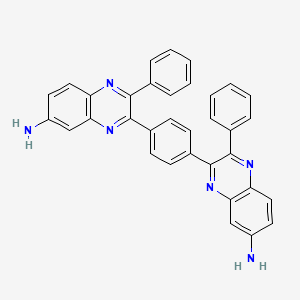
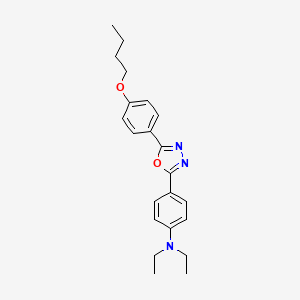
![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)

![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
